N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
The exact mass of the compound this compound is 313.11748936 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-7-12(19-20(9)2)13(21)16-15-18-17-14(23-15)10-5-4-6-11(8-10)22-3/h4-8H,1-3H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLHWUYGMOGSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s worth noting that similar compounds, such as mebeverine, work directly on smooth muscle within the gastrointestinal tract, may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors.
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, have been found to possess various biological activities that could affect multiple biochemical pathways.
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 270.28 g/mol. The structure includes a pyrazole ring and an oxadiazole moiety, which are known for their biological significance.
Biological Activities
The compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus, demonstrating effective inhibition comparable to established antibiotics .
- Anticancer Properties : The oxadiazole scaffold is recognized for its anticancer potential. Research indicates that compounds with this structure can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers . For example, related pyrazole derivatives have shown effectiveness against glioma and breast cancer cell lines by inducing cell cycle arrest .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have demonstrated that certain compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that promote cell death in cancer cells or reduce inflammation.
- Oxidative Stress Reduction : Some studies suggest that oxadiazole derivatives can enhance antioxidant defenses in cells, contributing to their protective effects against oxidative damage .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Case Study 2: Anticancer Activity
In a study focused on glioblastoma treatment, a derivative containing the oxadiazole moiety was found to significantly inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Scientific Research Applications
The compound features a pyrazole ring fused with an oxadiazole moiety and a methoxy-substituted phenyl group. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study : In a study involving breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Case Study : A study reported that the compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Pesticidal Activity
Research has explored the use of this compound as a potential pesticide due to its ability to affect pest physiology. The oxadiazole moiety is particularly noted for its insecticidal properties.
- Data Table: Pesticidal Efficacy
| Pest Species | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 200 | 90 |
Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Preparation Methods
Oxidative Cyclization of Acylthiosemicarbazides
Acylthiosemicarbazides serve as precursors for 1,3,4-oxadiazoles. 3-Methoxybenzoyl chloride reacts with thiosemicarbazide to form 3-methoxybenzoyl thiosemicarbazide , which undergoes oxidative cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and potassium iodide (KI) in tetrahydrofuran (THF). This method yields 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine with up to 97% efficiency.
Reaction Conditions :
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Solvent: THF
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Oxidant: DBDMH (2.2 equiv)
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Catalyst: KI (0.1 equiv)
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Temperature: 0°C to room temperature
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Time: 4–6 hours
Electro-Oxidative Desulfurization
An eco-friendly approach employs electrochemical oxidation. Semicarbazide hydrochloride reacts with 3-methoxybenzaldehyde in acetonitrile with lithium perchlorate () as the electrolyte. Cyclization occurs at a platinum electrode, generating the oxadiazole ring at room temperature.
Advantages :
-
No exogenous oxidants required.
-
High functional group tolerance.
Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid
Knorr Pyrazole Synthesis
Condensation of 1,1,5-trimethylhydrazine with ethyl acetoacetate in acetic acid yields 1,5-dimethyl-1H-pyrazole-3-carboxylate , which is hydrolyzed to the carboxylic acid using aqueous NaOH.
Reaction Scheme :
Coupling Strategies for Amide Bond Formation
T3P®-Mediated Amidation
Propanephosphonic acid anhydride (T3P®) facilitates coupling between 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in dichloromethane (DCM). T3P® activates the carboxylic acid as a mixed anhydride, enabling amide bond formation with 85–92% yield.
Optimized Conditions :
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Reagent: T3P® (50% in DCM, 1.5 equiv)
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Base: (DIPEA, 2.0 equiv)
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Temperature: 0°C to room temperature
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Time: 12 hours
Carbodiimide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in DCM achieves comparable results. However, this method requires stringent moisture control and yields slightly lower (78–84%).
One-Pot Synthesis via Oxidative Annulation
A Pd-catalyzed approach condenses 3-methoxybenzohydrazide with 1,5-dimethyl-1H-pyrazole-3-carbonyl isocyanide in toluene under oxygen. Palladium(II) acetate catalyzes oxidative annulation, forming the oxadiazole ring and amide bond simultaneously.
Key Parameters :
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Catalyst: (5 mol%)
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Oxidant: Molecular oxygen
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Temperature: 80°C
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Yield: 70–75%
Photocatalytic Synthesis
Visible-light-driven cyclization using eosin Y and carbon tetrabromide () converts 3-methoxybenzaldehyde semicarbazone and 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride into the target compound. This method offers a green alternative with 88% yield.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Oxidative Cyclization | DBDMH, KI, THF | 97 | High yield, scalable | Requires strong oxidants |
| Electro-Oxidative | , Pt electrode | 82 | Solvent-free, mild conditions | Specialized equipment needed |
| T3P® Coupling | T3P®, DIPEA, DCM | 92 | High efficiency, minimal epimerization | Cost of T3P® reagent |
| Pd-Catalyzed Annulation | , , toluene | 75 | One-pot synthesis | Moderate yield |
| Photocatalytic | Eosin Y, , visible light | 88 | Environmentally friendly | Limited substrate scope |
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential DMF vapor exposure .
- First Aid : In case of inhalation, move to fresh air and consult a physician immediately. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
Q. Advanced
- Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects .
- In Vitro Assays : Test modified analogs against target enzymes (e.g., COX-2) using fluorescence polarization or enzyme inhibition assays .
- Data Correlation : Use regression models to link substituent properties (Hammett constants) with IC₅₀ values.
Q. Example SAR Table
| Substituent (R) | LogP | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 3-OCH₃ | 2.1 | 12.5 | Baseline |
| 3-NO₂ | 1.8 | 8.2 | Enhanced activity |
| 4-F | 2.3 | 15.7 | Reduced solubility |
How should researchers address contradictions in biological activity data across studies?
Q. Advanced
- Assay Validation : Replicate experiments using standardized protocols (e.g., cell lines, incubation times) to rule out methodological variability .
- Purity Checks : Analyze compound batches via HPLC (>95% purity) to exclude impurities as confounding factors .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) .
What computational strategies are effective for predicting this compound’s mechanism of action?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to putative targets (e.g., kinases) based on oxadiazole-pyrazole scaffold interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with Ser530 in COX-2) .
How can pharmacokinetic properties (e.g., half-life) be optimized for in vivo studies?
Q. Advanced
- Metabolic Stability : Introduce metabolically labile groups (e.g., ester linkages) to reduce plasma half-life, as demonstrated in COX-2 inhibitor optimization .
- Prodrug Design : Mask polar groups (e.g., carboxamide) with acetylated precursors to enhance oral bioavailability .
What methodologies are recommended for identifying biological targets?
Q. Advanced
- Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to capture interacting proteins from cell lysates .
- CRISPR-Cas9 Screens : Knock out candidate genes in cell lines and measure changes in compound efficacy .
How can impurities formed during synthesis be identified and mitigated?
Q. Advanced
- HPLC-MS : Detect byproducts (e.g., unreacted thiol intermediates) using reverse-phase C18 columns and gradient elution .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to exclude dimerization byproducts .
How does this compound compare structurally and functionally to related pyrazole-oxadiazole hybrids?
Q. Advanced
- Structural Analogues : Compare with compounds like N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, noting enhanced lipophilicity from fluorine substitution .
- Bioactivity Trends : Pyrazole-oxadiazole hybrids with electron-deficient aryl groups often show improved kinase inhibition but reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
